Astrocasine

Descripción general

Descripción

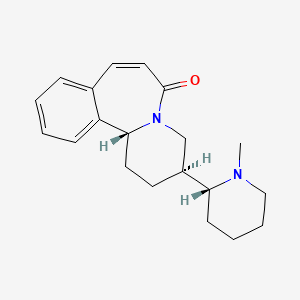

Astrocasine is a chemical compound with the molecular formula C20H26N2O. It belongs to the class of benzazepines and is known for its unique structural and chemical properties

Métodos De Preparación

Astrocasine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound typically involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Astrocasine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Astrocasine is classified as a piperidine alkaloid, characterized by its complex structure that contributes to its biological activity. The molecular formula is C₁₁H₁₅N, with a molecular weight of 175.25 g/mol. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicinal Applications

This compound has been investigated for its pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity. Below are key findings related to its medicinal applications:

- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. A study demonstrated that extracts containing this compound showed significant activity against human leukemia cells, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial effects. In vitro studies have shown that it possesses moderate antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies

Several case studies highlight the applications of this compound in research:

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on leukemia cells.

- Methodology : Human leukemia cell lines were treated with varying concentrations of this compound. Cell viability was assessed using MTT assays.

- Results : The study found that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer compound.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties of this compound against bacterial and fungal strains.

- Methodology : Disc diffusion and broth microdilution methods were employed to determine the minimum inhibitory concentrations (MICs).

- Results : this compound exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, supporting its use in developing new antimicrobial therapies.

Industrial Applications

Beyond medicinal uses, this compound's unique chemical properties may offer potential applications in various industries:

Mecanismo De Acción

The mechanism of action of Astrocasine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Astrocasine can be compared with other benzazepine derivatives and similar compounds. Some of the similar compounds include:

Benzazepine: A class of compounds with similar structural features.

Piperidine derivatives: Compounds with a piperidine ring structure, which is also present in this compound.

This compound is unique due to its specific structural configuration and the presence of functional groups that confer distinct chemical and biological properties .

Actividad Biológica

Astrocasine, a natural alkaloid derived from the plant Carduus acanthoides L., has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a piperidine alkaloid. Its chemical structure contributes to its various biological effects. The molecular formula is , and it has a molecular weight of 175.25 g/mol . The compound's structural features allow it to interact with various biological targets, making it a subject of interest in medicinal research.

Pharmacological Activities

This compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain fungal strains .

- Anticancer Potential : Research indicates that this compound may have cytotoxic effects on cancer cells. In vitro studies have revealed that it can inhibit the proliferation of specific cancer cell lines, suggesting potential use in cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

- Interaction with Receptors : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and survival .

Case Studies

Several case studies have investigated the biological activity of this compound in different contexts:

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

- Cytotoxicity Against Cancer Cells : In vitro tests on human cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

- Neuroprotective Effects in Animal Models : An animal study assessed the neuroprotective potential of this compound in models of oxidative stress-induced neurodegeneration. Results indicated that treatment with this compound led to a significant decrease in neuronal cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(3S,12bR)-3-[(2R)-1-methylpiperidin-2-yl]-2,3,4,12b-tetrahydro-1H-pyrido[2,1-a][2]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-21-13-5-4-8-18(21)16-9-11-19-17-7-3-2-6-15(17)10-12-20(23)22(19)14-16/h2-3,6-7,10,12,16,18-19H,4-5,8-9,11,13-14H2,1H3/t16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCAKKSJEGVPOL-QXAKKESOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2CCC3C4=CC=CC=C4C=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@@H]1[C@H]2CC[C@@H]3C4=CC=CC=C4C=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331885 | |

| Record name | Astrocasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-92-3 | |

| Record name | (3S,12bR)-1,3,4,12b-Tetrahydro-3-[(2R)-1-methyl-2-piperidinyl]pyrido[2,1-a][2]benzazepin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astrocasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Astrocasine?

A1: While the exact structure of this compound itself isn't detailed in the provided abstracts, one paper [] focuses on a "benzo-piperidino compound" synthesized as a model for this compound. This suggests this compound possesses a complex structure likely containing both a benzene ring and a piperidine ring system. Further research beyond these abstracts is needed for a full elucidation.

Q2: The research mentions this compound is an alkaloid. What is the significance of this classification?

A2: Alkaloids are a broad class of naturally occurring organic compounds containing nitrogen, often within a ring structure []. Being classified as an alkaloid suggests this compound is likely of plant origin and may possess biological activity. Many alkaloids have pharmacological effects, explaining research interest in this compound.

Q3: One abstract mentions "this compound methobromide". What does this imply about the compound?

A3: The term "methobromide" indicates that a methyl group (CH3) and a bromide ion (Br-) have been added to the this compound molecule []. This is a common technique to form salts of alkaloids, often to improve their solubility and stability for study or pharmaceutical purposes. The fact this derivative was crystallized suggests efforts are underway to understand this compound's three-dimensional structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.